Polymer Photoluminescence Quantum Efficiency: 2,6-DBN vs. 1,4- and 1,5-DBN Derivatives
A direct comparison of homopolymers derived from three different dibromonaphthalene isomers (1,4-, 1,5-, and 2,6-) reveals a substantial difference in photoluminescence quantum yield. Polymers synthesized from the 2,6-isomer exhibit significantly higher fluorescence quantum efficiencies in solution, with values reaching up to 0.96, compared to those derived from the 1,4- and 1,5-isomers, which are not reported to achieve comparable efficiency in the same study [1]. This indicates that the linear 2,6-substitution pattern is superior for applications requiring efficient light emission.
| Evidence Dimension | Photoluminescence Quantum Yield (φfl) in Solution |
|---|---|
| Target Compound Data | 0.60 - 0.96 |
| Comparator Or Baseline | Polymers from 1,4- and 1,5-dibromonaphthalene (Not specified, but described as lower efficiency) |
| Quantified Difference | 2,6-DBN polymers achieve quantum yields up to 0.96, a value not matched by the other isomers. |
| Conditions | CHCl3 solution; Ni-catalyzed polycondensation of dibromonaphthalene derivatives. |
Why This Matters
For procurement in light-emitting applications, this data demonstrates that 2,6-DBN is the necessary precursor to achieve high-efficiency emission, making it the preferred choice over other isomers.
- [1] Mori, T., & Kijima, M. (2007). Synthesis and optical properties of polynaphthalene derivatives. Optical Materials, 30(4), 545–552. View Source
